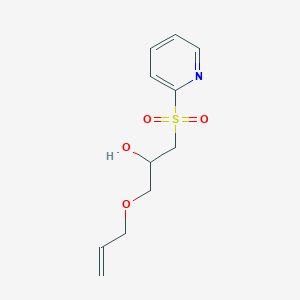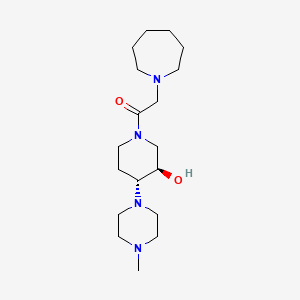
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol, also known as APS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder with a molecular weight of 331.4 g/mol. APS belongs to the class of compounds known as sulfonylureas, which are widely used in the treatment of type 2 diabetes. However, APS has been found to have a range of other pharmacological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Wirkmechanismus
The exact mechanism of action of 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol is not fully understood. However, it is thought to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation and cancer. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been found to scavenge free radicals and reduce oxidative stress. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been investigated for its potential neuroprotective effects in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been extensively studied for its pharmacological effects, making it a well-characterized compound for use in research. However, 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol. One area of interest is the potential use of 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol in the treatment of neurodegenerative disorders. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have neuroprotective effects in vitro, and further studies are needed to investigate its potential use in vivo. Another area of interest is the development of 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol analogs with improved solubility and pharmacokinetic properties. These analogs could have potential therapeutic applications in a range of diseases, including cancer and inflammation. Finally, further studies are needed to investigate the safety and toxicity of 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol in vivo, which will be important for its potential use as a therapeutic agent.
Synthesemethoden
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-pyridinesulfonyl chloride with allyl alcohol in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to reduce the sulfonyl group to a sulfonamide. The final compound is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-prop-2-enoxy-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-2-7-16-8-10(13)9-17(14,15)11-5-3-4-6-12-11/h2-6,10,13H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZPKFNASLDHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CS(=O)(=O)C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-enoxy-3-pyridin-2-ylsulfonylpropan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5973313.png)
![2-(1-(2,2-dimethylpropyl)-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5973319.png)
![3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B5973326.png)
![1-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-imidazolidinone](/img/structure/B5973337.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5973345.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B5973351.png)
![1-[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinyl]-1-propanol](/img/structure/B5973363.png)
![5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5973376.png)
![methyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5973385.png)
![2-[4-(methylthio)phenyl]-4(3H)-quinazolinone](/img/structure/B5973398.png)
![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)